2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
The compound 2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide features a 2-methoxyphenoxy group linked via an acetamide bridge to a pyrazole ring substituted with a (oxan-2-yl)methyl group. The oxan-2-yl (tetrahydropyran-2-yl) moiety enhances solubility and stability, while the pyrazole core and phenoxy group are common in bioactive molecules.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-16-7-2-3-8-17(16)25-13-18(22)20-14-10-19-21(11-14)12-15-6-4-5-9-24-15/h2-3,7-8,10-11,15H,4-6,9,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMYCBTRLBSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling of Intermediates: The methoxyphenoxy intermediate is then coupled with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Tetrahydropyran Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups in the pyrazole ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Pyrazole-Based Acetamides
- N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide (): Shares the 2-methoxyphenoxy-acetamide-pyrazole backbone but differs in pyrazole substituents (dimethyl, phenyl, oxo groups). The formyl group on the phenoxy ring may enhance reactivity compared to the unsubstituted methoxy group in the target compound .
- N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide (): Replaces the oxan-2-ylmethyl group with a benzotriazole and chlorobenzyl group.
Heterocyclic Variations
- 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) (): Replaces pyrazole with a 1,3,4-thiadiazole ring. Thiadiazoles are more electronegative, affecting electronic properties and metabolic stability. Compound 5k has a 72% yield and melting point of 135–136°C, suggesting similar synthetic feasibility to the target compound .
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) (): Demonstrates how bulky substituents (e.g., isopropyl, chlorobenzyl) influence melting points (138–140°C) and yields (82%) .
Physical and Chemical Properties
Biological Activity
2-(2-Methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxyphenoxy group, a pyrazole moiety, and an oxane ring. This unique arrangement suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activities such as:
- Antioxidant properties : Many 2-methoxyphenol derivatives show significant antioxidant activity, which can protect cells from oxidative stress.
- COX Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
Antioxidant Activity
Studies have demonstrated that this compound exhibits notable antioxidant properties. The antioxidant capacity can be assessed using various methods, including:
- DPPH Radical Scavenging : The compound's ability to scavenge DPPH radicals has been quantified, showing a strong correlation between structure and antioxidant efficacy.
Cytotoxicity
The cytotoxic effects of the compound have been evaluated against different cancer cell lines. For instance:
- MTT Assay : The half-maximal inhibitory concentration (IC50) values have been determined for several cell lines, indicating varying levels of cytotoxicity. The results suggest that the compound may selectively target certain cancer cells while sparing normal cells.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on COX Inhibition : A study explored the relationship between structural features of methoxyphenols and their COX inhibitory activity. Results indicated that compounds with similar methoxyphenol structures effectively inhibited COX-2, supporting the potential of this compound as a therapeutic agent for inflammatory conditions .
- Anticancer Activity : Another study focused on the anticancer properties of related pyrazole compounds, revealing promising results in inhibiting tumor growth in vitro. This suggests that our compound may possess similar anticancer properties.
Data Summary
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant Activity | DPPH Radical Scavenging | Significant scavenging ability observed |
| Cytotoxicity | MTT Assay | IC50 values indicate selective toxicity |
| COX Inhibition | Enzymatic Assays | Effective inhibition of COX-2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
